molecular formula C9H16N2O5 B13903421 (7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid

(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid

Cat. No.: B13903421
M. Wt: 232.23 g/mol
InChI Key: JVTWONPGZQKRTM-LEUCUCNGSA-N
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Description

(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is a complex organic compound with a unique structure that combines a pyrrolo[1,2-a]pyrazine core with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the oxalic acid moiety. Common synthetic routes may involve cyclization reactions, reduction processes, and functional group transformations under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. This includes its use as a lead compound for drug development, targeting specific diseases and conditions.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid involves its interaction with specific molecular targets within cells. This can include binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid include other pyrrolo[1,2-a]pyrazine derivatives and compounds with similar structural motifs, such as lamellarins and related pyrrolocoumarins .

Uniqueness

What sets this compound apart is its specific combination of a pyrrolo[1,2-a]pyrazine core with an oxalic acid moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(7S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid

InChI

InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7-;/m0./s1

InChI Key

JVTWONPGZQKRTM-LEUCUCNGSA-N

Isomeric SMILES

C1CN2C[C@H](C[C@H]2CN1)O.C(=O)(C(=O)O)O

Canonical SMILES

C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O

Origin of Product

United States

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